KPT-251

Description

Structure

3D Structure

Properties

IUPAC Name |

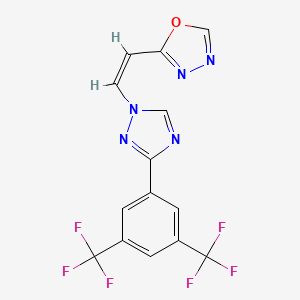

2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXTRYMMZGKIC-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KPT-251 in Leukemia: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KPT-251 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This novel therapeutic agent has demonstrated significant preclinical activity in various models of leukemia. By blocking the nuclear export of key tumor suppressor proteins and other cargo molecules, this compound effectively induces cell cycle arrest and apoptosis in malignant cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in leukemia, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of CRM1/XPO1

This compound belongs to a class of compounds known as Selective Inhibitors of Nuclear Export (SINE). Its primary mechanism of action is the irreversible, covalent modification of cysteine residue 528 (Cys528) located in the nuclear export signal (NES)-binding groove of the CRM1 protein. This binding event physically obstructs the recognition and binding of cargo proteins bearing a leucine-rich NES, thereby preventing their transport from the nucleus to the cytoplasm.

In the context of leukemia, the aberrant overexpression of CRM1 is a common feature, leading to the mislocalization and functional inactivation of critical tumor suppressor proteins (TSPs) and growth regulators. By inhibiting CRM1, this compound effectively traps these proteins within the nucleus, restoring their natural tumor-suppressive functions.

Key Downstream Signaling Pathways Affected

The inhibition of CRM1 by this compound instigates a cascade of events that converge on the suppression of leukemic cell growth and survival. The two most well-documented pathways impacted are the p53 tumor suppressor pathway and the NF-κB signaling pathway.

Reactivation of the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many leukemia cells, p53 is functional but rendered ineffective due to its continuous export from the nucleus to the cytoplasm, where it is subsequently degraded by the proteasome.

This compound-mediated inhibition of CRM1 leads to the nuclear retention and accumulation of p53.[1] This nuclear p53 is then free to transcriptionally activate its target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA and BAX, which promote apoptosis.[1][2] Studies using KPT-185, a close analog of this compound, have shown that the apoptotic effects in acute myeloid leukemia (AML) cells are largely p53-dependent.[1]

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in promoting inflammation, cell proliferation, and survival in leukemia. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon activation by various stimuli, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.

IκBα itself is a cargo protein of CRM1. By blocking the nuclear export of IκBα, this compound effectively traps this inhibitor in the nucleus. While the primary pool of inactive NF-κB is cytoplasmic, the nuclear retention of newly synthesized IκBα contributes to the overall suppression of NF-κB activity. Selinexor (KPT-330), another close analog of this compound, has been shown to block RANKL-induced NF-κB activation.[3] This inhibition of the pro-survival NF-κB pathway further contributes to the apoptotic effects of this compound in leukemia cells.

Quantitative Data from Preclinical Studies

The anti-leukemic activity of this compound and its close analogs, KPT-185 and Selinexor (KPT-330), has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability in various leukemia cell lines.

| Compound | Cell Line | Leukemia Type | IC50 (nM) | Citation |

| KPT-185 | OCI-AML3 | AML (p53 wt) | 27 | [4] |

| KPT-185 | MOLM-13 | AML (p53 wt) | 38 | [4] |

| KPT-185 | MV4-11 | AML (p53 wt) | 32 | [4] |

| KPT-185 | Kasumi-1 | AML (p53 mut) | 48 | [4] |

| KPT-185 | THP-1 | AML (p53 mut) | 112 | [4] |

| KPT-185 | Jurkat | T-ALL | 16-395 (range) | [5] |

| KPT-185 | MOLT-4 | T-ALL | 16-395 (range) | [5] |

| Selinexor (KPT-330) | MOLT-4 | T-ALL | 34-203 | [3][6] |

| Selinexor (KPT-330) | Jurkat | T-ALL | 34-203 | [3][6] |

| Selinexor (KPT-330) | HBP-ALL | T-ALL | 34-203 | [3][6] |

| Selinexor (KPT-330) | KOPTK-1 | T-ALL | 34-203 | [3][6] |

| Selinexor (KPT-330) | SKW-3 | T-ALL | 34-203 | [3][6] |

| Selinexor (KPT-330) | DND-41 | T-ALL | 34-203 | [3][6] |

Table 1: In Vitro IC50 Values of KPT-185 and Selinexor (KPT-330) in Leukemia Cell Lines.

| Compound | Apoptosis Induction (Annexin V+) | Cell Line | Leukemia Type | Concentration (nM) | Time (h) | % Apoptotic Cells | Citation |

| KPT-185 | Dose-dependent increase | Jurkat | T-ALL | 30 | 6 | 69% | [5] |

| KPT-185 | Dose-dependent increase | MOLT-4 | T-ALL | 120 | 13 | 48% | [5] |

Table 2: Induction of Apoptosis by KPT-185 in T-ALL Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

Cell Viability Assay (IC50 Determination)

Protocol:

-

Leukemia cell lines are seeded in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well.

-

Cells are treated with a range of concentrations of the KPT compound (e.g., KPT-185, Selinexor) or vehicle control (DMSO).

-

The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, a cell viability reagent such as WST-1 or CellTiter-Glo is added to each well according to the manufacturer's instructions.

-

Absorbance or luminescence is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

Apoptosis Assay (Annexin V Staining)

Protocol:

-

Leukemia cells are treated with the desired concentration of the KPT compound or vehicle control for a specified duration (e.g., 6, 13, or 24 hours).

-

Cells are harvested by centrifugation and washed twice with cold phosphate-buffered saline (PBS).[9][10]

-

The cell pellet is resuspended in 1X Annexin V binding buffer.[9][10][11][12]

-

Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.[9][10][11][12]

-

The cells are incubated for 15 minutes at room temperature in the dark.[9][10][11][12]

-

The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Protocol:

-

Leukemia cells are treated with the KPT compound or vehicle control.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p53, p21, IκBα, cleaved PARP, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic strategy for leukemia by targeting the fundamental cellular process of nuclear export. Its ability to reactivate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB pathway provides a dual mechanism for inducing apoptosis and cell cycle arrest in malignant cells. The preclinical data strongly support its continued investigation and development as a novel agent for the treatment of various leukemias. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to further explore the potential of this compound and other CRM1 inhibitors in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the KPT-251 CRM1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of KPT-251 to its target, Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds, which represent a novel approach in cancer therapy by blocking the nuclear export of tumor suppressor proteins and other cargo proteins, leading to their accumulation in the nucleus and subsequent induction of apoptosis in cancer cells.

The this compound CRM1 Binding Site: A Molecular Perspective

This compound binds to a hydrophobic groove on the surface of CRM1, which is the binding site for the nuclear export signal (NES) of cargo proteins.[1][2] The interaction is characterized by a covalent modification of the cysteine residue at position 528 (Cys528) in human CRM1, located within this NES-binding groove.[3][4][5] This covalent bond formation is a key feature of the mechanism of action for this compound and other SINE compounds.

Crystallographic studies of this compound in complex with the CRM1-Ran-RanBP1 ternary complex have provided detailed insights into the binding mode. The 2.2 Å crystal structure reveals that this compound occupies the NES-binding pocket, with its bis-trifluoromethyl phenyl group oriented towards the bottom of the groove.[1] The interactions between this compound and CRM1 are predominantly hydrophobic in nature.[1] The triazole and oxadiazole moieties of this compound do not form polar contacts with the protein, which distinguishes its binding mode from other CRM1 inhibitors.[1]

The binding of this compound induces a conformational change in the NES-binding groove of CRM1, effectively blocking the binding of NES-containing cargo proteins.[1] This inhibition of nuclear export leads to the nuclear accumulation of key tumor suppressor proteins such as p53, thereby restoring their function and triggering apoptosis in malignant cells.[6][7]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and its closely related analog, KPT-185, against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPT-185 | OCI-AML2 | Acute Myeloid Leukemia | ~20 | [1] |

| KPT-185 | MOLM13 | Acute Myeloid Leukemia | ~30 | [1] |

| KPT-185 | MV4-11 | Acute Myeloid Leukemia | ~40 | [1] |

| KPT-185 | SKNO-1 | Acute Myeloid Leukemia | ~50 | [1] |

| KPT-185 | HEL | Acute Myeloid Leukemia | ~60 | [1] |

| KPT-185 | OCI-AML3 | Acute Myeloid Leukemia | ~80 | [1] |

| KPT-185 | T-ALL cell lines (panel of 14) | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [5] |

| This compound | Melanoma cell lines | Melanoma | (Suppresses proliferation at 72h) | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for assessing its activity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be adapted based on specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in a 96-well format.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on a plate shaker to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot for Nuclear Localization of p53

This protocol describes the detection of p53 accumulation in the nucleus following this compound treatment.

-

Materials:

-

Cancer cell line

-

This compound

-

Nuclear and cytoplasmic extraction kit (e.g., NE-PER™)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p53, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound at a specified concentration and for a specific time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

-

Determine the protein concentration of each fraction using a protein assay.

-

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative amount of p53 in the nuclear and cytoplasmic fractions. Use Lamin B1 and GAPDH as loading and fractionation controls.

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of leukemia.

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Leukemia cell line (e.g., MV4-11)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement (if applicable for solid tumors)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

-

Procedure:

-

Inject a specified number of leukemia cells (e.g., 1 x 10^6 cells) intravenously into the tail vein of the mice.

-

Monitor the engraftment and progression of the leukemia, for example, by weekly bioluminescence imaging.

-

Once the disease is established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50-75 mg/kg) or vehicle control orally at a predetermined schedule (e.g., three times per week).[2]

-

Monitor the tumor burden throughout the study using bioluminescence imaging or by measuring the size of subcutaneous tumors with calipers.

-

Monitor the health of the mice, including body weight and any signs of toxicity.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., histology, flow cytometry).

-

Analyze the data to determine the effect of this compound on tumor growth and overall survival.

-

Co-crystallization of this compound with CRM1

This is a highly specialized protocol and the following is a general outline based on published methods.[4]

-

Materials:

-

Expression vectors for CRM1, Ran, and RanBP1

-

E. coli expression system (e.g., BL21(DE3))

-

Purification resins (e.g., Ni-NTA, ion exchange, size exclusion)

-

This compound

-

Crystallization plates

-

Crystallization screens

-

X-ray diffraction equipment

-

-

Procedure:

-

Protein Expression and Purification:

-

Individually express recombinant CRM1 (often a mutant form like T539C in yeast CRM1 to mimic human Cys528), Ran, and RanBP1 in E. coli.

-

Purify each protein using a series of chromatography steps, typically starting with affinity chromatography followed by ion exchange and size-exclusion chromatography.

-

-

Complex Formation:

-

Form the ternary CRM1-Ran-RanBP1 complex by mixing the purified proteins in a specific molar ratio.

-

Further purify the complex using size-exclusion chromatography to isolate the stable ternary complex.

-

-

Crystallization:

-

Concentrate the purified complex to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

-

Incubate the complex with an excess of this compound.

-

Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

-

Data Collection and Structure Determination:

-

Once crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refine the model to obtain the final structure of the this compound-CRM1 complex.

-

-

This guide provides a foundational understanding of the this compound CRM1 binding site and the experimental approaches used to characterize this interaction. For further details, it is recommended to consult the primary research articles cited.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 4. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]

- 7. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

KPT-251 downstream signaling pathways

An In-depth Technical Guide on the Core Downstream Signaling of KPT-251

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Eltanexor, is a second-generation, orally bioavailable, selective inhibitor of nuclear export (SINE). It belongs to a class of small molecules that target Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3] XPO1 is a key nuclear transport protein responsible for exporting over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[2] In many cancers, XPO1 is overexpressed, leading to the functional inactivation of these TSPs through their mislocalization in the cytoplasm.[2]

This compound and other SINE compounds function by covalently binding to a cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of XPO1.[1][4] This action blocks the binding of cargo proteins to XPO1, forcing the nuclear retention and accumulation of TSPs. The restoration of these proteins to their primary site of action in the nucleus re-establishes their potent tumor-suppressing functions, which can selectively induce cell cycle arrest and apoptosis in cancer cells while largely sparing normal cells.[5][6] Compared to its precursors, Eltanexor demonstrates an improved therapeutic window and tolerability profile, making it a promising agent in oncology research.[5][7]

Core Mechanism of Action: XPO1 Inhibition

The primary mechanism of this compound involves the direct inhibition of the XPO1 protein. This interaction prevents the formation of the XPO1-RanGTP-cargo protein complex, a critical step for nuclear export. The subsequent nuclear accumulation of TSPs and other growth-regulatory proteins is the foundational event that triggers downstream anti-cancer signaling pathways.

Downstream Signaling Pathways

The nuclear retention of various cargo proteins by this compound modulates multiple critical signaling pathways that are often dysregulated in cancer.

p53-Mediated Apoptosis and Cell Cycle Arrest

In glioblastoma (GBM), Eltanexor's inhibition of XPO1 leads to the significant nuclear accumulation of the p53 tumor suppressor protein and its downstream target, CDKN1A (p21).[8] Nuclear p21 is a potent cyclin-dependent kinase inhibitor that induces cell cycle arrest. Furthermore, the activation of the p53 pathway leads to the upregulation of pro-apoptotic genes such as TP53i3 (PIG3) and PUMA, ultimately driving the cancer cells into apoptosis.[8] This results in a reduction of cells in the S phase and an increase in Annexin V staining, indicative of programmed cell death.[8]

References

- 1. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The XPO1 Inhibitor Eltanexor Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eltanexor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 5. investors.karyopharm.com [investors.karyopharm.com]

- 6. ashpublications.org [ashpublications.org]

- 7. x-press-tag.com [x-press-tag.com]

- 8. Eltanexor Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KPT-251 (Eltanexor) on Tumor Suppressor Proteins: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KPT-251, also known as Eltanexor (KPT-8602), is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that targets Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1). In many malignancies, XPO1 is overexpressed and facilitates the transport of tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm, effectively inactivating them. This compound functions by covalently binding to XPO1, blocking this export process. This leads to the nuclear accumulation and functional reactivation of key TSPs, ultimately resulting in selective apoptosis of cancer cells while largely sparing normal cells. This document provides a detailed technical overview of this compound's mechanism of action, its specific effects on critical tumor suppressor proteins, a summary of its efficacy, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: XPO1 Inhibition

The primary molecular target of this compound is the nuclear export protein XPO1. XPO1 recognizes and binds to proteins containing a leucine-rich nuclear export signal (NES), facilitating their transport out of the nucleus. Cancer cells exploit this pathway to expel TSPs from their site of action in the nucleus, thereby evading apoptosis and cell cycle arrest.

This compound belongs to a class of SINE compounds that covalently bind to the cysteine 528 (Cys528) residue located in the NES-binding groove of XPO1. This binding is slowly reversible and physically obstructs the groove, preventing XPO1 from binding to its cargo proteins. The crystal structure of this compound bound to the CRM1 complex shows that it penetrates deep into the NES groove, outcompeting cargo proteins. This inhibition forces the retention of numerous TSPs and growth regulators within the nucleus, restoring their natural tumor-suppressing functions and inducing apoptosis in malignant cells.

KPT-251 (Eltanexor): A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-251, also known as Eltanexor (KPT-8602), is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound. It targets Exportin 1 (XPO1), a key protein involved in the transport of various cargo proteins, including tumor suppressors, from the cell nucleus to the cytoplasm.[1] By inhibiting XPO1, this compound forces the nuclear accumulation and reactivation of tumor suppressor proteins, leading to cell cycle arrest and, notably, the induction of apoptosis in malignant cells.[1] This document provides a comprehensive technical overview of the preclinical data supporting the pro-apoptotic activity of this compound in cancer cells, details the experimental protocols used to ascertain these effects, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound functions by covalently binding to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1. This irreversible inhibition blocks the binding of cargo proteins to XPO1, effectively halting their export from the nucleus. The resulting nuclear sequestration of tumor suppressor proteins, such as p53, allows them to exert their anti-cancer functions, a primary one being the initiation of the intrinsic apoptotic cascade.[2]

Quantitative Data on this compound's Pro-Apoptotic Effects

The efficacy of this compound in reducing cancer cell viability and inducing apoptosis has been quantified across various preclinical models.

Table 1: In Vitro Cell Viability (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |

| Various Leukemia Lines | Acute Lymphoblastic Leukemia (ALL), Acute Myeloid Leukemia (AML) | 25 - 145 | 72 hours |

| 10 AML cell lines | Acute Myeloid Leukemia (AML) | 20 - 211 | 3 days |

| U87 | Glioblastoma (GBM) | < 100 | 5 days |

| U251 | Glioblastoma (GBM) | < 100 | 5 days |

| GSC 74 | Glioblastoma Stem-like Cells (GSC) | < 100 | 10 days |

| GSC 240 | Glioblastoma Stem-like Cells (GSC) | < 100 | 10 days |

| HCA7, HCT116, SW480, DLD-1, RKO | Colorectal Cancer | Not specified, but dose-dependent reduction observed | 72 hours |

Data compiled from multiple preclinical studies.[2][3][4][5]

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Apoptotic Effect | Assay |

| Jurkat, MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 1 µM KPT-8602 for 16 hours | Significant increase in Annexin V positive cells | Annexin V/PI Staining |

| U87, U251 | Glioblastoma (GBM) | 10, 100, 500 nM KPT-8602 for 24 hours | Significantly increased caspase-3/7 activity | Caspase-Glo® 3/7 Assay |

| GSC 74 | Glioblastoma Stem-like Cells (GSC) | 10, 100, 500 nM KPT-8602 for 48 hours | Significantly increased caspase-3/7 activity | Caspase-Glo® 3/7 3D Assay |

| Leukemia cell lines | Leukemia | 1 µM KPT-8602 | Appearance of cleaved PARP as early as 6 hours | Western Blot |

| 22rv1 | Castration-Resistant Prostate Cancer (mCRPC) | KPT-8602 + PARP inhibitors | Upregulation of cleaved PARP and cleaved Caspase 3 | Western Blot |

Data compiled from multiple preclinical studies.[2][6][7]

Signaling Pathways of this compound-Induced Apoptosis

The primary pathway for this compound-induced apoptosis is the intrinsic, or mitochondrial, pathway, which is heavily reliant on the nuclear retention of key tumor suppressor proteins.

References

- 1. karyopharm.com [karyopharm.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eltanexor Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Export Inhibitor KPT-8602 Synergizes with PARP Inhibitors in Escalating Apoptosis in Castration Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KPT-251: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Profile of a Selective Inhibitor of Nuclear Export (SINE)

This technical guide provides a detailed overview of KPT-251, a potent and selective inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1 or XPO1). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's chemical characteristics, mechanism of action, and key preclinical data. The guide includes structured data tables, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the class of Selective Inhibitors of Nuclear Export (SINE). Its chemical structure is characterized by a triazole-oxadiazole scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (Z)-2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole | [1] |

| Molecular Formula | C₁₄H₇F₆N₅O | [1][2] |

| Molecular Weight | 375.23 g/mol | [2] |

| CAS Number | 1388841-50-6 | [2] |

| Appearance | White solid | [1] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action

This compound exerts its biological effects by inhibiting CRM1, a key protein responsible for the nuclear export of numerous cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators.[4][5]

CRM1-Mediated Nuclear Export

CRM1 recognizes and binds to a leucine-rich nuclear export signal (NES) on its cargo proteins. This binding is dependent on the presence of RanGTP, a small GTPase. The resulting trimeric complex (CRM1-RanGTP-cargo) is then transported through the nuclear pore complex into the cytoplasm. In the cytoplasm, GTP hydrolysis to GDP by Ran-activating proteins leads to the disassembly of the complex and the release of the cargo protein.

Inhibition by this compound

This compound covalently binds to the cysteine residue at position 528 (Cys528) in the NES-binding groove of human CRM1.[1] This irreversible binding blocks the association of CRM1 with its cargo proteins, leading to the nuclear accumulation of TSPs and other growth-regulatory proteins. The retention of these proteins in the nucleus enhances their tumor-suppressive functions, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| 22rv1 | Prostate Cancer | 56 | [6] |

| PC3 | Prostate Cancer | 78 | [6] |

| DU145 | Prostate Cancer | 58 | [6] |

| PC3DTXR | Docetaxel-Resistant Prostate Cancer | 85 | [6] |

| 22rv1DTXR | Docetaxel-Resistant Prostate Cancer | 75 | [6] |

| DU145DTXR | Docetaxel-Resistant Prostate Cancer | 92 | [6] |

| Primary CLL cells | Chronic Lymphocytic Leukemia | < 500 | [1] |

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in mouse xenograft models of various cancers.

Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Key Findings | Reference |

| Melanoma | Not specified | Not specified | 50 mg/kg, p.o., every other day for 21 days | Suppressed tumor growth, increased cleaved caspase-3, and decreased Ki67. | [7] |

| Leukemia | MV4-11 | NSG | 75 mg/kg/day, i.g., three times per week for 5 weeks | Effectively suppressed tumor growth and provided a significant survival benefit. | [7] |

Pharmacokinetics in Mice

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion of this compound in mice.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (h*ng/mL) | Reference |

| 10 | p.o. | 0.5 | 439 | 3.83 | 1590 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9][10]

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value using a non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard Annexin V staining procedures for flow cytometry.[4][5][11]

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24-48 hours).

-

-

Cell Harvesting and Washing:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Annexin V and Propidium Iodide (PI) Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

In Vivo Xenograft Study

The following is a generalized protocol for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.[12][13]

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.

-

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Inject 1-5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose with 1% Tween 80).

-

Administer this compound orally (p.o.) or by intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 50-75 mg/kg, daily or every other day).

-

The control group receives the vehicle only.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for a murine pharmacokinetic study.[14]

-

Animal Model and Dosing:

-

Use adult male or female mice (e.g., C57BL/6 or BALB/c).

-

Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

-

Prepare a standard curve of this compound in blank plasma.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, from the plasma concentration-time data.

-

Conclusion

This compound is a promising preclinical candidate that selectively inhibits CRM1-mediated nuclear export, leading to the nuclear retention of tumor suppressor proteins and subsequent cancer cell death. Its potent in vitro and in vivo anti-cancer activity, coupled with favorable pharmacokinetic properties, warrants further investigation for its potential as a therapeutic agent in oncology. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of cancer biology and drug development.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. kumc.edu [kumc.edu]

- 5. abpbio.com [abpbio.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of KPT-251 (Eltanexor): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-251, also known as eltanexor (KPT-8602), is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that targets Exportin 1 (XPO1 or CRM1). Overexpression of XPO1 is a common feature in many cancers, leading to the inappropriate export of tumor suppressor proteins from the nucleus to the cytoplasm, thereby functionally inactivating them. This compound covalently binds to cysteine 528 (Cys528) in the nuclear export signal (NES) binding groove of XPO1, blocking the transport of cargo proteins. This forced nuclear retention of tumor suppressor proteins, such as p53, p21, and FOXO3a, reactivates their functions, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the potent anti-neoplastic activity of this compound across a range of hematological and solid tumors, both in vitro and in vivo. Compared to its predecessor, selinexor (KPT-330), eltanexor exhibits a more favorable pharmacokinetic profile, with reduced penetration of the blood-brain barrier, potentially leading to an improved therapeutic window and better tolerability. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental protocols related to this compound.

Introduction: Targeting Nuclear Export in Cancer

The compartmentalization of cellular proteins between the nucleus and cytoplasm is a critical regulatory mechanism for maintaining cellular homeostasis. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export receptor responsible for the translocation of over 200 cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm[1]. In many malignancies, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of these critical TSPs, which contributes to uncontrolled cell proliferation and survival[2][3].

Selective Inhibitor of Nuclear Export (SINE) compounds represent a novel class of anti-cancer agents that specifically target XPO1. By inhibiting XPO1-mediated nuclear export, SINEs effectively restore the nuclear localization and function of TSPs, thereby inducing apoptosis in cancer cells while largely sparing normal cells[3][4]. This compound (eltanexor, KPT-8602) is a second-generation SINE compound designed to have a wider therapeutic window compared to the first-in-class SINE, selinexor[4].

Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the function of XPO1. The core mechanism involves the covalent binding of this compound to the cysteine 528 residue within the cargo-binding groove of XPO1. This irreversible binding physically obstructs the association of XPO1 with the nuclear export signals (NES) of its cargo proteins.

The primary consequence of this inhibition is the accumulation of numerous TSPs and other growth-regulatory proteins within the nucleus. Key proteins retained in the nucleus by this compound include:

-

p53: A critical tumor suppressor that, when retained in the nucleus, can induce cell cycle arrest and apoptosis[2][4][5].

-

p21: A cyclin-dependent kinase inhibitor that plays a crucial role in p53-mediated cell cycle arrest[5].

-

FOXO3a: A transcription factor that promotes the expression of pro-apoptotic genes[5].

-

IκBα: The inhibitor of NF-κB, its nuclear retention prevents the pro-survival signaling of the NF-κB pathway.

The restoration of the nuclear localization and function of these proteins triggers a cascade of events culminating in cell cycle arrest, primarily at the G1/S checkpoint, and the induction of apoptosis through caspase-dependent pathways[5][6].

References

- 1. Facebook [cancer.gov]

- 2. thieno-gtp.com [thieno-gtp.com]

- 3. karyopharm.com [karyopharm.com]

- 4. Eltanexor Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Anti-Cancer Activity of KPT-251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-cancer activity of KPT-251, a selective inhibitor of nuclear export (SINE). The document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for relevant assays, and visualizes critical pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). CRM1 is a key nuclear export protein responsible for transporting a wide range of cargo proteins, including many tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. In many cancers, CRM1 is overexpressed, leading to the functional inactivation of TSPs through their mislocalization in the cytoplasm. By selectively inhibiting CRM1, this compound forces the nuclear retention and accumulation of these TSPs, thereby restoring their tumor-suppressing functions and leading to cancer cell death.

Mechanism of Action

This compound covalently binds to the cysteine residue (Cys528) in the cargo-binding pocket of CRM1. This binding is slowly reversible and physically obstructs the binding of cargo proteins that contain a nuclear export signal (NES). The primary anti-cancer effect of this compound is mediated through the inhibition of the nuclear export of major tumor suppressor proteins such as p53, p21, and FOXO. The nuclear accumulation of these proteins leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Mechanism of this compound action on the CRM1 signaling pathway.

Caption: General experimental workflow for in vitro testing of this compound.

Quantitative Data on Anti-Cancer Activity

Table 1: Effect of this compound on Melanoma Cells

| Cell Line | Assay | Concentration | Duration | Observed Effect |

| Melanoma | Proliferation | Not Specified | 72h | Suppression of cell proliferation |

| Melanoma | Protein Levels | 1 µM | 48h | Modulation of p53, pRb, survivin, and ERK phosphorylation |

| Melanoma | Cell Cycle & Apoptosis | 0.1 and 1 µM | 72h | Induction of cell-cycle arrest and apoptosis |

| Melanoma | Caspase Activity | Not Specified | Not Specified | Increased caspase-3 and -7 activity in a dose- and time-dependent manner |

Data synthesized from publicly available information.[1]

Table 2: Effect of this compound on Leukemia Cells

| Cell Line | Assay | Concentration | Duration | Observed Effect |

| Leukemia | Cell Viability | Not Specified | Not Specified | Dose- and time-dependent reduction of cell viability |

Data synthesized from publicly available information.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's in vitro anti-cancer activity are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection: Collect both adherent and floating cells from the culture plates after treatment with this compound for the desired time.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Colony Formation Assay

This protocol assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

Conclusion

This compound demonstrates significant in vitro anti-cancer activity by targeting the CRM1 nuclear export machinery. Its ability to induce apoptosis and cell cycle arrest in cancer cells, particularly in melanoma and leukemia models, underscores its potential as a therapeutic agent. The provided protocols offer a framework for the continued investigation and characterization of this compound and other SINE compounds in a research setting. Further studies are warranted to establish a comprehensive profile of its efficacy across a broader range of cancer types and to elucidate the full spectrum of its molecular effects.

References

KPT-251: A Molecular Deep Dive into its Role in Cell Cycle Arrest

For Immediate Release

Newton, MA – November 7, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of KPT-251 (also known as Eltanexor), a second-generation selective inhibitor of nuclear export (SINE), with a specific focus on its pivotal role in inducing cell cycle arrest in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and therapeutics.

Executive Summary

This compound is a potent and selective inhibitor of the nuclear export protein XPO1 (also known as CRM1).[1] By blocking XPO1, this compound forces the nuclear retention of key tumor suppressor proteins (TSPs) and cell cycle regulators, which are often aberrantly exported to the cytoplasm in cancer cells. This nuclear accumulation of TSPs, most notably p53 and its downstream target p21, reactivates their tumor-suppressive functions, leading to a halt in cell proliferation through cell cycle arrest and the induction of apoptosis. This guide will detail the molecular pathways involved, present quantitative data on cell cycle phase distribution, and provide comprehensive experimental protocols for the assays cited.

Mechanism of Action: Inducing Cell Cycle Arrest

This compound's primary mechanism for inducing cell cycle arrest is through the inhibition of XPO1-mediated nuclear export. This leads to the nuclear accumulation of critical cell cycle regulatory proteins.

2.1. The p53-p21 Axis: A Central Mediator of this compound-Induced Cell Cycle Arrest

A key pathway activated by this compound involves the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21 (CDKN1A). In many cancer types, p53 is actively exported from the nucleus, preventing it from transcribing its target genes that control cell cycle progression and apoptosis.

By inhibiting XPO1, this compound effectively traps p53 in the nucleus. This nuclear accumulation of p53 leads to the transcriptional activation of the CDKN1A gene, resulting in increased levels of the p21 protein.[2] The p21 protein then binds to and inhibits cyclin-dependent kinase 2 (CDK2)/cyclin E complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for DNA replication and S phase entry. The result is a robust G1 phase cell cycle arrest.[3]

Quantitative Analysis of Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant redistribution of cells in different phases of the cell cycle, which can be quantified using flow cytometry. Studies in glioblastoma cell lines, U87 and U251, have demonstrated that Eltanexor (this compound) induces an arrest in the G1 phase and a reduction of cells in the S phase.[4]

Table 1: Effect of Eltanexor (100 nM) on Cell Cycle Phase Distribution in Glioblastoma Cell Lines after 24 hours

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| U87 | Control (DMSO) | ~55 | ~30 | ~15 |

| Eltanexor (100 nM) | ~70 | ~15 | ~15 | |

| U251 | Control (DMSO) | ~60 | ~25 | ~15 |

| Eltanexor (100 nM) | ~75 | ~10 | ~15 |

Note: The percentages are estimations derived from the histogram presented in the supplementary data of the cited study.[5]

Experimental Protocols

4.1. Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is adapted for the analysis of adherent cancer cells, such as U87 and U251 glioblastoma lines, treated with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (0.25%)

-

Fetal Bovine Serum (FBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% Triton X-100 in PBS

-

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed adherent cells in T-25 flasks or 6-well plates at a density that will not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 1 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin by adding 2-3 mL of complete culture medium containing 10% FBS.

-

Transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70% ethanol.

-

Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully aspirate the ethanol.

-

Wash the cell pellet with 5 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

-

Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot, followed by a pulse width vs. pulse area plot to exclude doublets.

-

Generate a histogram of the PI fluorescence to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.

-

Conclusion

This compound represents a promising therapeutic strategy by effectively targeting the XPO1 nuclear export machinery, a mechanism frequently exploited by cancer cells to inactivate tumor suppressor pathways. The resulting nuclear accumulation of p53 and subsequent upregulation of p21 provide a clear and potent mechanism for inducing G1 phase cell cycle arrest. This targeted approach, which restores the cell's own tumor suppression mechanisms, underscores the potential of this compound as a valuable agent in the arsenal against various cancers. Further research into the broader effects of this compound on other cell cycle regulators will continue to elucidate its full therapeutic potential.

References

- 1. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Approach for Glioblastoma Treatment by Combining Apoptosis Inducers (TMZ, MTX, and Cytarabine) with E.V.A. (Eltanexor, Venetoclax, and A1210477) Inhibiting XPO1, Bcl-2, and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eltanexor Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KPT-251 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

KPT-251 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] CRM1 is a key nuclear export protein responsible for transporting various tumor suppressor proteins (TSPs), growth regulators, and anti-inflammatory proteins from the nucleus to the cytoplasm.[4] By binding covalently to the cysteine residue (Cys528) in the NES-binding groove of CRM1, this compound blocks the nuclear export of these cargo proteins.[1][2] This forced nuclear retention of TSPs, such as p53, leads to the induction of apoptosis and cell cycle arrest in cancer cells, making this compound a promising candidate for cancer therapy.[3]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines, with a specific focus on the U251 human glioblastoma cell line as an exemplary model.

Data Presentation

Table 1: Summary of this compound In Vitro Activity

| Assay Type | Cell Line | Key Findings | Reference |

| Cell Viability | Melanoma (BRAF WT and mutant) | Suppression of cell proliferation after 72h treatment. | [3] |

| Chronic Lymphocytic Leukemia (CLL) | EC50 of ~500 nM after 72 hours. | [1] | |

| Prostate Cancer (PC3, DU145) | Reduction in cell migration and invasion. | [5] | |

| Apoptosis | Melanoma | Increased caspase-3 and -7 activity in a dose- and time-dependent manner (0.1 and 1 µM; 0-72h). | [3] |

| Chronic Lymphocytic Leukemia (CLL) | Effective induction of apoptosis. | [1] | |

| Cell Cycle Analysis | Melanoma | G1 and/or G2 cell-cycle arrest and a reduction in the S-phase population (0.1 and 1 µM; 0-72h). | [3] |

| Western Blot | Melanoma (Mewo, A375) | Increased nuclear p53, decreased survivin levels, and reduced pRb levels with 1 µM this compound treatment (4-48h). | [3] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Caption: this compound inhibits CRM1-mediated nuclear export of tumor suppressor proteins.

Experimental Workflow

The following diagram outlines the general workflow for in vitro evaluation of this compound.

Caption: General workflow for studying this compound's in vitro effects.

Experimental Protocols

Cell Culture and Maintenance of U251 Cells

This protocol describes the standard procedure for culturing the U251 human glioblastoma cell line.

Materials:

-

U251 MG human glioblastoma cell line

-

Fetal Bovine Serum (FBS), heat-inactivated[6]

-

Penicillin-Streptomycin solution (10,000 U/mL)[6]

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T75 culture flasks

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 1 mM Sodium Pyruvate.[6][9]

-

Cell Thawing: Thaw a cryovial of U251 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T75 culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[6][7][8]

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and split the cells at a ratio of 1:3 to 1:6 into new T75 flasks.[9]

-

Change the culture medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

-

U251 cells in complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U251 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 µM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, 5% CO₂.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes a luminescent assay to measure caspase-3 and -7 activity, which are key markers of apoptosis.

Materials:

-

U251 cells in complete growth medium

-

This compound stock solution

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed U251 cells in a white-walled 96-well plate at a density of 10,000 cells per well in 50 µL of complete growth medium. Incubate overnight.

-

This compound Treatment: Add 50 µL of 2X concentrated this compound dilutions to the appropriate wells. Include a vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[10][11]

-

Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[10][11]

-

Incubation and Lysis: Mix the contents by placing the plate on an orbital shaker for 2 minutes at 300-500 rpm to induce cell lysis.[12][13]

-

Incubate the plate at room temperature for 1-2 hours to stabilize the luminescent signal.[11]

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Western Blot Analysis of p53 and Survivin

This protocol describes the detection of changes in p53 and survivin protein levels following this compound treatment.

Materials:

-

U251 cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-survivin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed U251 cells in 6-well plates and treat with this compound (e.g., 1 µM) for various time points (e.g., 4, 8, 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 and survivin (and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. XPO1/CRM1-Selective Inhibitors of Nuclear Export (SINE) reduce tumor spreading and improve overall survival in preclinical models of prostate cancer (PCa) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. U-251 MG cell culture [bio-protocol.org]

- 7. GBM cell culture and reagents [bio-protocol.org]

- 8. U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. U251 MG. Culture Collections [culturecollections.org.uk]

- 10. ulab360.com [ulab360.com]

- 11. promega.com [promega.com]

- 12. OUH - Protocols [ous-research.no]

- 13. scribd.com [scribd.com]

Application Notes and Protocols for KPT-251 In Vivo Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of KPT-251, a selective inhibitor of nuclear export (SINE), in various mouse models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.

Mechanism of Action